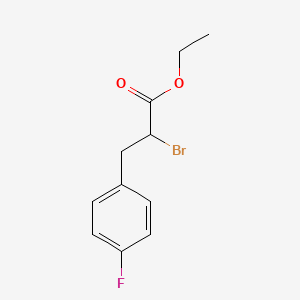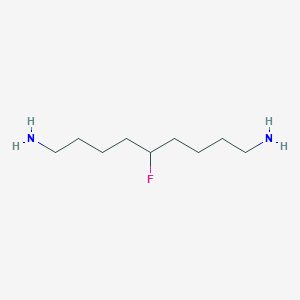![molecular formula C11H18Cl3N3O B2812900 1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride CAS No. 2413898-97-0](/img/structure/B2812900.png)
1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClN3O.2ClH/c1-16-11-9(2-3-10(12)14-11)8-15-6-4-13-5-7-15;;/h2-3,13H,4-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity
Piperazine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their potential as cost-effective and selective anti-mycobacterial agents, providing a basis for further development in addressing tuberculosis (TB) treatment challenges (Girase et al., 2020).
Therapeutic Applications and Patent Reviews
Piperazine nuclei are found in a wide array of therapeutic drugs targeting various conditions, including psychiatric disorders, cardiovascular diseases, and cancer. Modifications to the piperazine structure can significantly impact the pharmacokinetics and dynamics of these molecules, showcasing the scaffold's flexibility in drug discovery. This versatility reflects the ongoing interest and potential of piperazine-based molecules in developing new treatments for diverse diseases (Rathi et al., 2016).
Metabolic Profiling and Reactive Intermediates
Studies on the metabolism of drugs containing piperazine structures, such as saracatinib, reveal the formation of reactive intermediates. Understanding these metabolic pathways and identifying reactive metabolites is crucial for elucidating side effects and improving the safety profiles of these compounds. This insight aids in the design of safer drugs with minimized adverse effects (Attwa et al., 2018).
Broad Spectrum of Pharmacological Activities
Piperazine and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anti-inflammatory effects. These compounds have been integrated into various biologically active molecules, underscoring their importance in medicinal chemistry and drug design. The exploration of piperazine analogues continues to be a fruitful area for discovering novel therapeutic agents with enhanced efficacy and reduced toxicity (Mohammed et al., 2015).
Propiedades
IUPAC Name |
1-[(6-chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.2ClH/c1-16-11-9(2-3-10(12)14-11)8-15-6-4-13-5-7-15;;/h2-3,13H,4-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJCWENRTWCZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

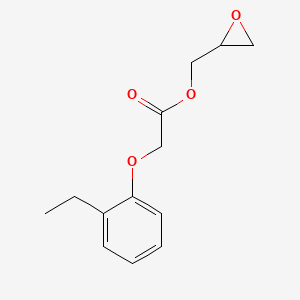
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
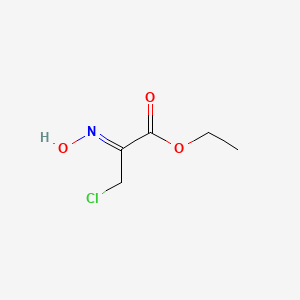
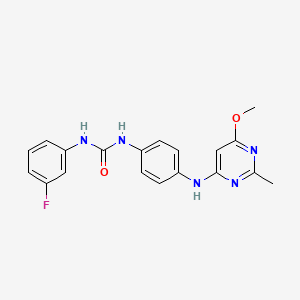
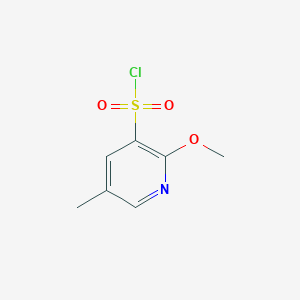
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

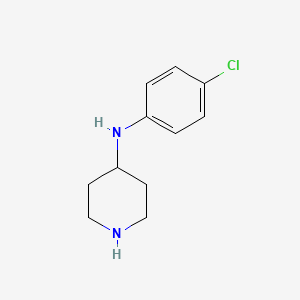
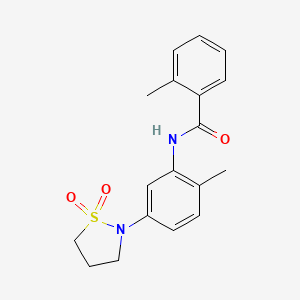
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)
